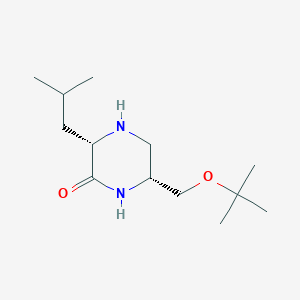
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one is a synthetic organic compound belonging to the piperazine family This compound is characterized by its unique structure, which includes a tert-butoxymethyl group and an isobutyl group attached to a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or through the reduction of piperazine derivatives.
Introduction of the tert-Butoxymethyl Group: This step involves the alkylation of the piperazine ring with tert-butyl bromoacetate under basic conditions to introduce the tert-butoxymethyl group.
Introduction of the Isobutyl Group: The isobutyl group can be introduced through a nucleophilic substitution reaction using isobutyl bromide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxymethyl or isobutyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Isobutyl bromide in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Oxidized piperazine derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with modified alkyl groups.
Wissenschaftliche Forschungsanwendungen
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the structure-activity relationships of piperazine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,6R)-6-(methoxymethyl)-3-isobutylpiperazin-2-one
- (3S,6R)-6-(ethoxymethyl)-3-isobutylpiperazin-2-one
- (3S,6R)-6-(tert-butoxymethyl)-3-methylpiperazin-2-one
Uniqueness
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one is unique due to the presence of both the tert-butoxymethyl and isobutyl groups, which confer distinct chemical and biological properties. These structural features differentiate it from other piperazine derivatives and contribute to its specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H26N2O2 |
|---|---|
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
(3S,6R)-6-[(2-methylpropan-2-yl)oxymethyl]-3-(2-methylpropyl)piperazin-2-one |
InChI |
InChI=1S/C13H26N2O2/c1-9(2)6-11-12(16)15-10(7-14-11)8-17-13(3,4)5/h9-11,14H,6-8H2,1-5H3,(H,15,16)/t10-,11+/m1/s1 |
InChI-Schlüssel |
NTELQFLENMDUOG-MNOVXSKESA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)N[C@H](CN1)COC(C)(C)C |
Kanonische SMILES |
CC(C)CC1C(=O)NC(CN1)COC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


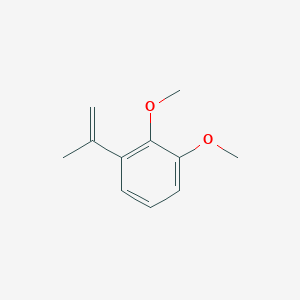


![4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11925197.png)
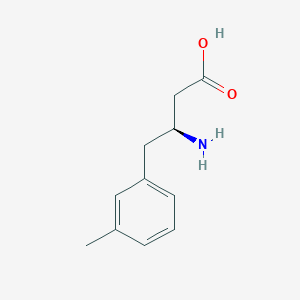

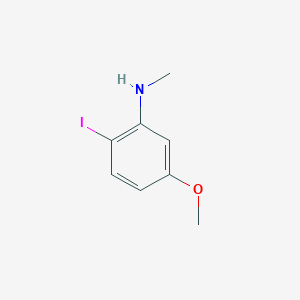
![Benzo[b]thiophene-4-carboxamide](/img/structure/B11925207.png)

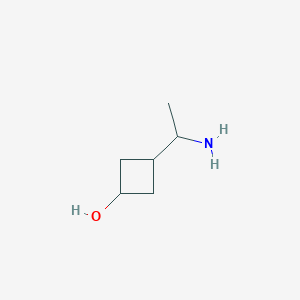
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate](/img/structure/B11925221.png)



